![molecular formula C20H15ClN2O2S B2877244 3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326849-24-4](/img/structure/B2877244.png)
3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Description
3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H15ClN2O2S and its molecular weight is 382.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Thieno[3,2-d]pyrimidine derivatives have been synthesized through various methods, demonstrating the versatility of these compounds in organic synthesis. The structural analysis and characterization of these compounds, including X-ray crystallography, have provided insights into their molecular conformations and potential for further modification (Hesse, Perspicace, & Kirsch, 2007).
Biological Activities
- The biological activities of thieno[3,2-d]pyrimidine derivatives have been a focal point of research, with studies indicating their potential as bioactive compounds. These compounds have been investigated for antimicrobial, anti-inflammatory, and anticancer activities, highlighting their significance in medicinal chemistry (Tolba, El-Dean, Ahmed, & Hassanien, 2018).
properties
IUPAC Name |
3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN2O2S/c1-13-4-2-3-5-14(13)12-22-17-10-11-26-18(17)19(24)23(20(22)25)16-8-6-15(21)7-9-16/h2-11,18H,12H2,1H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOTWLDVIZNGJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN2O2S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |
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